6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
説明
6,7-Dimethoxy-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound characterized by a partially saturated quinazoline core (1,2,3,4-tetrahydroquinazoline) with two ketone groups at positions 2 and 4. Key structural features include:
特性
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-6-4-10(5-7-11)19-16(20)12-8-14(23-2)15(24-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQKAFERTVHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like ethanol or xylene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学的研究の応用
6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit various enzymes and receptors, which can lead to their diverse biological activities . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
類似化合物との比較
Comparison with Structurally Similar Compounds
Quinazoline-2,4-dione derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Property Comparison
*Estimated based on substituent analysis.
Key Differences :
Substituent Effects :
- Methoxy (OCH₃) vs. Methyl (CH₃) : Methoxy groups increase polarity and hydrogen-bonding capacity compared to hydrophobic methyl groups, improving aqueous solubility .
- 3-Aryl Substitution : The 4-methoxyphenyl group in the target compound introduces steric bulk and aromatic interactions, which may enhance binding to hydrophobic pockets in proteins .
Physicochemical Properties: Solubility: The target compound’s three methoxy groups likely improve solubility in DMSO or ethanol compared to dimethyl or unsubstituted analogs. Thermal Stability: Methoxy groups may reduce thermal stability compared to methyl due to weaker C-O bonds.
Synthetic Complexity :
- Introducing multiple methoxy groups requires careful regioselective synthesis, whereas methyl groups are simpler to install .
生物活性
6,7-Dimethoxy-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C20H23N2O5
- Molecular Weight : 373.41 g/mol
- CAS Number : 13794-72-4
The compound is characterized by a tetrahydroquinazoline framework which is known for various pharmacological activities.
Research indicates that the biological effects of this compound may be attributed to its ability to interact with multiple biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Antioxidant Properties : It exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.
- Cytotoxic Effects : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Line Studies :
- Mechanisms :
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Prostaglandin Synthesis : Studies have shown that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
- Reduction of Cytokine Production : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of quinazoline compounds and evaluated their anticancer efficacy. Among them, this compound exhibited promising results against human lung cancer cells with an IC50 value of 12 µM .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of the compound. It was found to significantly reduce edema in animal models when administered at doses of 25 mg/kg body weight. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Data Summary Table
| Biological Activity | Assessed Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer (A549) | Cell Line | 12 | Apoptosis induction |
| Anticancer (MDA-MB-468) | Cell Line | 30 | Cell cycle arrest |
| Anti-inflammatory | Animal Model | N/A | COX inhibition |
Q & A
Q. How can researchers optimize the synthesis of 6,7-Dimethoxy-3-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroquinazoline-2,4-Dione to improve yield and purity?
- Methodological Answer : Optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but must avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility .
- Catalysts : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are effective for cross-coupling steps in related quinoline syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) ensures high purity .
- Monitoring : Use TLC or HPLC to track reaction progress and identify side products .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of spectral and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm), aromatic protons, and tetrahydroquinazoline ring protons .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .
- X-ray Diffraction : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What preliminary assays are recommended to explore its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., human dihydroorotate dehydrogenase) using spectrophotometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the tetrahydroquinazoline scaffold’s prevalence in CNS-targeting drugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from experimental variability. Mitigate by:
- Standardizing Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Validating Targets : Use orthogonal assays (e.g., SPR for binding affinity + functional cellular assays) .
- Structural Analysis : Compare stereochemistry and purity with conflicting studies; even minor impurities (e.g., regioisomers) can alter activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple labs to identify trends .
Q. What strategies are effective for optimizing multi-step synthesis routes under resource constraints?
- Methodological Answer : Employ design of experiments (DOE) principles:
- Factorial Design : Test variables (e.g., solvent, catalyst loading) in parallel to identify critical factors .
- Orthogonal Array Testing : Reduce experimental runs while maximizing data output, ideal for step-heavy syntheses .
- In Silico Modeling : Use software (e.g., Gaussian, Spartan) to predict reaction pathways and transition states, minimizing trial-and-error .
- Green Chemistry : Substitute hazardous solvents (e.g., DMF → ionic liquids) and recover catalysts via membrane technologies .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of methoxy substituents?
- Methodological Answer : A systematic SAR approach includes:
- Synthetic Modifications : Synthesize analogs with methoxy groups removed, shifted, or replaced (e.g., -OCH₃ → -Cl, -CF₃) .
- Computational Docking : Map binding poses in target proteins (e.g., using AutoDock Vina) to identify key interactions .
- Pharmacophore Modeling : Highlight electronic (e.g., H-bond acceptors) and steric contributions of substituents .
- Biological Profiling : Compare analogs in functional assays (e.g., IC₅₀ shifts in enzyme inhibition) to quantify substituent effects .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are robust for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample studies .
- ANOVA with Post Hoc Tests : Compare multiple analogs or conditions (e.g., Tukey’s HSD for pairwise differences) .
Tables for Key Data
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Avoids decomposition | |
| Solvent | DMF or DMSO | Enhances solubility | |
| Catalyst Loading | 5–10 mol% Pd | Balances cost/activity | |
| Purification | Silica chromatography | ≥95% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
